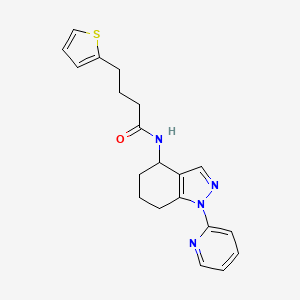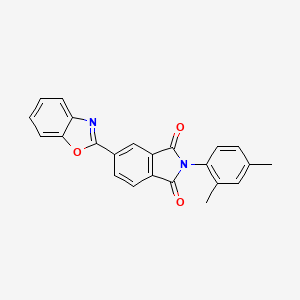![molecular formula C15H13BrN4O2 B6082665 4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B6082665.png)
4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo group, an ethyl group, and a carboxamide group Additionally, it has a phenyl ring substituted with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The bromo group can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-BROMO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
- **
Properties
IUPAC Name |
4-bromo-2-ethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c1-2-20-14(12(16)9-17-20)15(21)19-11-5-3-10(4-6-11)13-7-8-18-22-13/h3-9H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOLHIQHQGNSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6082606.png)
![N-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6082608.png)
![1-(2-chlorobenzyl)-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6082618.png)
![{4-oxo-2-[(2,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6082627.png)

![1-(cyclopropylmethyl)-3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-2-piperidinone](/img/structure/B6082646.png)
![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolan-2-one](/img/structure/B6082652.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)
![N-methyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B6082677.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)
![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![3-methyl-4-(4-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082693.png)
![Methyl 2-[[4-(2-hydroxy-3-morpholin-4-ylpropoxy)-3-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B6082694.png)
